3-Methoxybutyl chloroformate
Overview
Description
3-Methoxybutyl chloroformate is a chemical compound that is widely used in scientific research applications. It is a colorless liquid with a molecular weight of 170.6 g/mol and a boiling point of 108-110°C. This compound is commonly used as a protecting group for alcohols in organic synthesis.
Scientific Research Applications
Enhanced Mobility in Poly(3-hexylthiophene) Transistors
Chloroform, including derivatives like 3-Methoxybutyl chloroformate, is used as a solvent for active layers in field-effect transistors. Researchers found that using solvents with higher boiling points like 1,2,4-trichlorobenzene improves the field-effect mobilities in poly(3-hexylthiophene) (P3HT) films. This enhancement is attributed to better crystallization during the spin-coating process due to slower evaporation rates of such solvents (Chang et al., 2004).
Evaluation in Pharmaceutical Analysis
A study on 4-(6-methoxy-2-naphthyl)-2-butyl chloroformate enantiomers, a derivative of 3-Methoxybutyl chloroformate, focused on developing detectable chloroformate reagents for enantiospecific HPLC analysis of amino compounds in biogenic matrices. This research has implications for analyzing small amounts of substances like beta-adrenoceptor antagonists and anti-arrhythmic agents in pharmaceutical studies (Büschges et al., 1996).
Polymer Degradation Research
In polymer science, chloroform derivatives are used to study the degradation kinetics of polymers like poly(3-hydroxybutyrate) (P(3HB)). Research showed that degradation occurs differently under non-aqueous conditions (using chloroform–methanol mixtures) compared to aqueous conditions, providing insights into polymer stability and degradation mechanisms (Majid et al., 2002).
Optimization of Poly(3-hydroxybutyrate) Recovery
3-Methoxybutyl chloroformate's parent compound, chloroform, is utilized in the recovery of microbial poly(3-hydroxybutyrate) (PHB) from bacteria like Alcaligenes eutrophus. Optimizing this process with chloroform-based dispersions led to significant improvements in recovery efficiency and purity of PHB, vital for biotechnological applications (Hahn et al., 1994).
properties
IUPAC Name |
3-methoxybutyl carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-5(9-2)3-4-10-6(7)8/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDUDAGABXHCGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50996540 | |
Record name | 3-Methoxybutyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50996540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxybutyl chloroformate | |
CAS RN |
75032-87-0 | |
Record name | 3-Methoxybutyl carbonochloridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75032-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxybutyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075032870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxybutyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50996540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxybutyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.941 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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